molecular formula C21H21N3O3S2 B2647594 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea CAS No. 1203300-91-7

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Cat. No. B2647594
CAS RN: 1203300-91-7
M. Wt: 427.54
InChI Key: IKYYPPAGXRUMOU-UHFFFAOYSA-N
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Description

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea, also known as THIQ, is a chemical compound that has been widely studied for its potential applications in scientific research. THIQ is a small molecule that has shown promise in various areas of research, including cancer treatment, drug discovery, and neuroscience.

Scientific Research Applications

Chemosensors for Ureas

A study by Engel et al. (2007) focuses on the development of chemosensors for ureas, utilizing 1,10-phenanthroline fluorophore-based compounds. These chemosensors are capable of distinguishing between neutral ureas and their salts through different optical responses, representing an advancement in tools for urea and its salts analysis. This could imply potential applications of similar compounds in developing novel sensors for various urea derivatives in scientific research (Engel, Dahan, Rozenshine-Kemelmakher, & Gozin, 2007).

Metal Complexation

The interaction of ligands with actinides and lanthanides, as studied by Xiao et al. (2015), provides insights into the use of similar compounds in the separation of actinides from nuclear waste. The use of electrospray ionization mass spectrometry (ESI-MS) combined with density functional theory (DFT) calculations offers a method to probe complexation processes, highlighting the potential of such compounds in enhancing nuclear waste management and recycling processes (Xiao, Wang, Mei, Zhang, Wall, Zhao, Chai, & Shi, 2015).

Antimicrobial Activities

Grassberger et al. (1984) synthesized 1,2-dihydro-1-hydroxy-2-(organosulfonyl)areno[d] [1,2,3]diazaborines to evaluate their antimicrobial activities. The study includes various compounds, including those related in structure to the query compound, and discusses their structure-activity relationships. This suggests potential applications in designing antimicrobial agents or studying the antimicrobial properties of similar compounds (Grassberger, Turnowsky, & Hildebrandt, 1984).

Antitumor Activity

Li et al. (2019) explored the antitumor activities of 4-aminoquinazoline derivatives containing a urea moiety, indicating significant efficacy against various human cancer cell lines. This research highlights the potential use of structurally similar compounds in the development of targeted therapeutic agents for cancer treatment (Li, Meng, Zhang, Zhang, Wang, Zhang, Song, Xin, Li, Zheng, Ke, Liu, & Zhang, 2019).

Sensor and Optical Applications

Mohapatra et al. (2019) review the use of urea- and thiourea-based compounds in biological, sensor, optical, and corrosion inhibition studies. The ligating properties of these compounds form complex compounds with transition metals, leading to novel applications in sensors, optical materials, and as corrosion inhibitors. This review suggests the broad applicability of such compounds in creating functional materials for various scientific and industrial purposes (Mohapatra, Das, Pradhan, El-ajaily, Das, Salem, Mahanta, Badhei, Parhi, Maihub, & E-Zahan, 2019).

properties

IUPAC Name

1-(3-methylphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-15-5-2-7-17(13-15)22-21(25)23-18-10-9-16-6-3-11-24(19(16)14-18)29(26,27)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYYPPAGXRUMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

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